Quinoline, 8-ethoxy-, hydrochloride
Description
Infrared Spectroscopy (IR)
The IR spectrum of 8-ethoxyquinoline hydrochloride should exhibit:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR :
Mass Spectrometry (MS)
- Molecular Ion : m/z 173.0835 (C₁₁H₁₁NO⁺)
- Base Peak : m/z 145 (quinoline fragment after ethoxy loss)
- Chloride Adduct : m/z 208.0733 (C₁₁H₁₁NOCl⁻)
Comparative Structural Analysis with Related Ethoxyquinoline Derivatives
The ethoxy group enhances lipophilicity compared to hydroxy derivatives, while sulfonic acid substitution drastically increases hydrophilicity. Protonation at the pyridine nitrogen in the hydrochloride salt alters electronic properties, red-shifting absorption spectra relative to neutral analogs.
Properties
CAS No. |
78706-47-5 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
8-ethoxyquinoline;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10;/h3-8H,2H2,1H3;1H |
InChI Key |
DUXURTNRMHKBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Quinoline
- Quinoline is reacted with oleum (fuming sulfuric acid, typically 65% SO3 concentration) at elevated temperatures (130–150 °C) for 1–3 hours to form quinoline-8-sulfonic acid.
- The mass ratio of oleum to quinoline is optimized between 2:1 and 4:1, with a preferred ratio of 3:1.
- After sulfonation, the reaction mixture is hydrolyzed by adding water and cooled to 10–40 °C to isolate quinoline-8-sulfonic acid by filtration.
Alkali Fusion and Hydrolysis
- Quinoline-8-sulfonic acid is reacted with solid sodium hydroxide at high temperatures (330–360 °C) to perform alkali fusion, converting the sulfonic acid group to a hydroxyl group, yielding 8-hydroxyquinoline.
- The mass ratio of quinoline-8-sulfonic acid to sodium hydroxide ranges from 1:1.2 to 1:2.0.
- After fusion, the mixture is neutralized to pH 6–9 using sulfuric acid, and water vapor distillation is applied to isolate pure 8-hydroxyquinoline.
Purification and Yield
- The product purity typically exceeds 99%, with yields around 99%.
- Particle size distribution is controlled between 5–40 μm for optimal quality.
- The process is suitable for industrial scale due to high yield, purity, and stable product quality.
Preparation of Copper 8-Quinolinolate (Related Complex)
- 8-Hydroxyquinoline is dissolved in water with sodium hydroxide at 40–90 °C.
- Cupric sulfate pentahydrate is added under stirring (60–150 rpm) to form copper 8-quinolinolate.
- The reaction mixture is cooled to 25–30 °C, filtered, and dried to obtain the copper complex with purity above 99%.
Synthetic Method for 8-Hydroxyquinoline Using Catalysts
- A catalyst is prepared by dispersing metal nitrates (e.g., nickelous nitrate) and nanometer powders of chlorides or sulfates in an organic solvent, followed by ultrasonic stirring, drying, and grinding to fine powder (0.1–10 μm).
- Quinoline is sulfonated in the presence of this catalyst and oleum at 120–150 °C for 2–3 hours.
- The sulfonated product is hydrolyzed and alkali fused with sodium hydroxide and water vapor to yield 8-hydroxyquinoline.
- This method improves selectivity, reduces side reactions, and enhances yield (~93% for sulfonation step).
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Product Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfonation of Quinoline | Quinoline + 65% Oleum + Catalyst | 130–150 | 1–3 | ~93 | >99 | Mass ratio oleum:quinoline 3:1 |
| Alkali Fusion | Quinoline-8-sulfonic acid + NaOH | 330–360 | 0.5–1 | ~99 | >99 | Neutralize pH 6–9 |
| Ethoxylation (Inferred) | 8-Hydroxyquinoline + Ethyl halide + Base | 50–100 | 2–6 | Not specified | Not specified | Williamson ether synthesis |
| Hydrochloride Salt Formation | 8-Ethoxyquinoline + HCl | Room temp | 0.5–1 | Quantitative | High purity | Precipitation and drying |
Chemical Reactions Analysis
Types of Reactions: Quinoline, 8-ethoxy-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include molecular iodine, nanostructured titanium dioxide, and montmorillonite K-10 . Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of environmentally benign catalysts.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the use of bromine in chloroform can lead to the formation of dibromoquinoline derivatives . Similarly, the use of benzaldehyde and acetone on the surface of alumina impregnated with hydrochloric acid can yield various quinoline derivatives .
Scientific Research Applications
Biological Activities
The biological activities of quinoline derivatives are extensive, with significant findings reported in various studies:
Antimicrobial Activity
Quinoline compounds, including 8-ethoxyquinoline hydrochloride, exhibit potent antimicrobial properties against a range of pathogens:
- Antibacterial : Studies have shown that quinoline derivatives possess activity against multidrug-resistant strains of bacteria such as Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL, comparable to standard antibiotics like vancomycin .
- Antifungal : Certain derivatives have demonstrated antifungal activity against species such as Candida albicans, with MIC values indicating moderate efficacy .
Anticancer Properties
Research indicates that 8-hydroxyquinoline derivatives can act as anticancer agents. They function through mechanisms such as:
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in conditions like Alzheimer's disease. It acts as an iron chelator, potentially reducing oxidative stress associated with neurodegeneration .
Applications in Drug Development
The unique properties of 8-ethoxyquinoline hydrochloride make it a valuable scaffold in drug design:
- Lead Compounds : Its derivatives serve as lead compounds for developing new drugs targeting various diseases, including cancer and infectious diseases .
- Hybrid Molecules : Recent studies have explored hybridization with other pharmacophores to enhance efficacy and reduce toxicity .
Case Studies
Several documented case studies illustrate the applications and efficacy of quinoline derivatives:
Mechanism of Action
The mechanism of action of Quinoline, 8-ethoxy-, hydrochloride involves its interaction with molecular targets such as enzymes and metalloproteins. The compound can act as a chelating agent, binding to metal ions and inhibiting the activity of metalloproteins . Additionally, it can interfere with the early stages of viral lifecycles, reducing the production of viral proteins and infectious virions .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Functional Group Variations
8-Hydroxyquinoline Hydrochloride
- Structure : Contains a hydroxyl (-OH) group at the 8-position instead of ethoxy-piperidinyl.
- Properties : The hydroxyl group increases polarity and metal-chelating capacity, making it useful in antimicrobial and antifungal applications. However, reduced lipophilicity compared to the ethoxy derivative may limit bioavailability .
5-Chloromethyl-8-hydroxyquinoline Hydrochloride
- Structure : Features a chloromethyl (-CH2Cl) group at the 5-position and a hydroxyl group at the 8-position.
- Properties : The chloromethyl group enhances reactivity for nucleophilic substitutions, enabling further derivatization. The hydroxyl group retains metal-binding activity, but the compound’s higher molecular weight (243.02 g/mol) may affect solubility .
5-Amino-8-hydroxyquinoline Dihydrochloride
- Structure: Includes an amino (-NH2) group at the 5-position and hydroxyl at the 8-position.
- The dihydrochloride form improves aqueous solubility compared to neutral quinoline derivatives .
8-(Chloromethyl)-5-methoxyquinoline Hydrochloride
- Structure : Combines a chloromethyl group at the 8-position and methoxy (-OCH3) at the 5-position.
- Properties: Methoxy’s electron-donating effect stabilizes the quinoline ring, while the chloromethyl group offers sites for further functionalization. The molecular weight (244.12 g/mol) and lipophilicity differ significantly from the ethoxy-piperidinyl analogue .
Physicochemical Properties
| Property | Quinoline, 8-ethoxy-, HCl | 8-Hydroxyquinoline HCl | 5-Chloromethyl-8-hydroxyquinoline HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~300 (estimated) | 195.6 | 243.02 |
| Key Functional Groups | Ethoxy-piperidinyl | Hydroxyl | Chloromethyl, hydroxyl |
| Solubility | Moderate in polar solvents | High in aqueous media | Low due to chloromethyl group |
| Melting Point | Not reported | >250°C | 282°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
